D(+)-Galactosamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

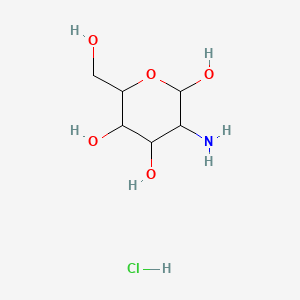

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931528 | |

| Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14257-79-5, 66-84-2 | |

| Record name | .beta.-D-Galaltosamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of D(+)-Galactosamine Hydrochloride-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Galactosamine hydrochloride (D-GalN) is a well-established experimental hepatotoxin widely used to induce liver injury in animal models that closely mimics human viral hepatitis and acute liver failure (ALF).[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying D-GalN-induced hepatotoxicity, with a particular focus on the molecular and cellular events that lead to liver damage. The guide details the critical role of uridine (B1682114) triphosphate (UTP) depletion, the inflammatory cascade initiated by Kupffer cell activation, and the subsequent induction of hepatocyte apoptosis and necrosis. Experimental protocols for inducing and assessing D-GalN-mediated liver injury are described, and quantitative data from key studies are summarized. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex pathological process.

Introduction to this compound as a Hepatotoxin

D-Galactosamine (D-GalN), an amino sugar derived from galactose, is a specific hepatotoxic agent because it is primarily metabolized by hepatocytes.[5][6] Its administration to experimental animals leads to dose-dependent liver injury characterized by inflammation, necrosis, and apoptosis, making it a valuable tool for studying the pathogenesis of liver diseases and for the preclinical evaluation of hepatoprotective drug candidates.[2][4][6][7][8] The co-administration of D-GalN with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, markedly potentiates its hepatotoxicity, leading to a robust and reproducible model of acute liver failure (ALF).[1][3][7][9] This combined treatment model is widely accepted as it accurately replicates endotoxin-induced acute liver damage observed in humans.[7]

Core Mechanism of Hepatotoxicity

The hepatotoxic effects of D-GalN are multifaceted, initiating with a primary metabolic disturbance that sensitizes hepatocytes to subsequent inflammatory insults. The overall mechanism can be dissected into several key interconnected events:

Depletion of Uridine Nucleotides

The initial and pivotal step in D-GalN-induced hepatotoxicity is the depletion of the intracellular pool of uridine triphosphate (UTP) in hepatocytes.[3][5] D-GalN is phosphorylated by galactokinase to D-galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process effectively traps uridine in the form of UDP-amino sugars, leading to a profound deficiency of UTP.[10]

The consequences of UTP depletion are severe and widespread:

-

Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and glycoproteins.[5][10] Its depletion leads to a cessation of transcription and protein synthesis, impairing normal cellular functions and repair mechanisms.[2][4][5]

-

Altered Cellular Function: The disruption of glycoprotein (B1211001) and glycolipid synthesis affects the integrity and function of cellular membranes and organelles, such as the endoplasmic reticulum (ER).[4]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of protein synthesis and glycosylation due to UTP depletion leads to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[11][12][13] This triggers the unfolded protein response (UPR), a cellular signaling pathway aimed at restoring ER homeostasis.[13][14] However, prolonged or severe ER stress, as induced by D-GalN, leads to a maladaptive UPR that promotes apoptosis.[11][12][14] Key mediators of ER stress-induced apoptosis, such as CHOP (C/EBP homologous protein), are upregulated in the D-GalN/LPS model.[11][12]

Kupffer Cell Activation and Inflammatory Cascade

D-GalN sensitizes the liver to the effects of endotoxins, such as LPS.[2][15] LPS, recognized by Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages), triggers their activation.[16][17] Activated Kupffer cells release a barrage of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central and critical role.[4][9][18][19][20] Other important inflammatory mediators released include interleukin-1β (IL-1β), interleukin-6 (IL-6), and various chemokines.[4][9][21][22][23]

The crucial role of Kupffer cells and TNF-α is highlighted by studies showing that depletion of Kupffer cells or neutralization of TNF-α provides significant protection against D-GalN/LPS-induced liver injury.[18] Both soluble and transmembrane forms of TNF-α contribute to the inflammatory response and subsequent hepatocyte death.[19]

Oxidative Stress

The inflammatory environment fostered by activated Kupffer cells and infiltrating immune cells leads to a state of severe oxidative stress in the liver.[24] This is characterized by the excessive production of reactive oxygen species (ROS) and a concurrent depletion of antioxidant defenses, such as glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[25] Oxidative stress contributes to cellular damage by causing lipid peroxidation of membranes, protein oxidation, and DNA damage, further exacerbating hepatocyte injury and death.[3]

Hepatocyte Apoptosis and Necrosis

The culmination of UTP depletion, ER stress, inflammatory cytokine signaling, and oxidative stress is the induction of hepatocyte cell death, primarily through apoptosis and necrosis.[4][26][27]

-

Apoptosis: TNF-α, binding to its receptor (TNFR1) on hepatocytes, activates the extrinsic apoptosis pathway.[24][28] This leads to the activation of a caspase cascade, including the key executioner caspase, caspase-3, resulting in characteristic apoptotic features like DNA fragmentation.[24][28][29] The Fas/FasL and TGF-β signaling pathways also contribute to the apoptotic process.[24]

-

Necrosis: In addition to apoptosis, D-GalN also induces oncotic necrosis, which is a form of cell death characterized by cellular swelling and lysis.[26] This process contributes significantly to the overall parenchymal cell loss and the release of damage-associated molecular patterns (DAMPs) that further fuel inflammation.[26]

Data Presentation

The following tables summarize quantitative data from representative studies on D-GalN-induced hepatotoxicity, illustrating the biochemical and cellular changes observed.

Table 1: Serum Biochemical Markers of Liver Injury

| Parameter | Control Group | D-GalN/LPS Treated Group | Fold Change | Reference |

| ALT (U/L) | ~25-50 | >1000 | >20-40 | [20][21] |

| AST (U/L) | ~50-100 | >2000 | >20-40 | [20][21] |

| Total Bilirubin (mg/dL) | ~0.1-0.2 | >1.0 | >5-10 | [2][16] |

Table 2: Markers of Oxidative Stress

| Parameter | Control Group | D-GalN/LPS Treated Group | Change | Reference |

| Malondialdehyde (MDA) (nmol/mg protein) | Low | Significantly Increased | Increase | [7][30] |

| Superoxide Dismutase (SOD) (U/mg protein) | High | Significantly Decreased | Decrease | [25][30] |

| Catalase (CAT) (U/mg protein) | High | Significantly Decreased | Decrease | [25][30] |

Table 3: Inflammatory Cytokines and Apoptosis Markers

| Parameter | Control Group | D-GalN/LPS Treated Group | Change | Reference |

| Serum TNF-α (pg/mL) | Undetectable/Low | Significantly Increased | Increase | [16][21][28] |

| Serum IL-6 (pg/mL) | Undetectable/Low | Significantly Increased | Increase | [16][21][22] |

| Hepatic Caspase-3 Activity | Basal | Significantly Increased | Increase | [24][28] |

| TUNEL-positive (apoptotic) cells (%) | <1% | >5% | Increase | [24][26] |

Experimental Protocols

Induction of Acute Liver Failure in Mice with D-GalN/LPS

This protocol is widely used to create a robust and reproducible model of ALF.[1][5][7]

-

Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.

-

Reagents:

-

This compound (Sigma-Aldrich) dissolved in sterile saline.

-

Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) dissolved in sterile saline.

-

-

Procedure:

-

Mice are fasted overnight with free access to water.

-

D-GalN is administered via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.[5][24]

-

LPS is administered via i.p. injection at a dose of 10 µg/kg body weight, typically concurrently with or shortly after the D-GalN injection.[5][24]

-

Animals are monitored for signs of distress. Liver and blood samples are typically collected 6-8 hours post-injection for analysis, as this is the time point when significant liver injury is observed.[11][24]

-

Assessment of Liver Injury

-

Serum Biochemistry: Blood is collected via cardiac puncture or from the tail vein. Serum is separated by centrifugation and used to measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

-

Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation of necrosis, inflammation, and hemorrhage.[21]

-

TUNEL Assay: To detect apoptotic cells, paraffin-embedded liver sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol.[24]

Measurement of Inflammatory Markers and Oxidative Stress

-

ELISA: Serum levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[16][24]

-

Western Blotting: Liver tissue homogenates are used to determine the protein expression levels of key signaling molecules, such as cleaved caspase-3, Beclin-1, and CHOP, by Western blot analysis.[11][24]

-

Oxidative Stress Assays: Liver homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like SOD and CAT using specific assay kits.[25]

Visualization of Pathways and Workflows

Signaling Pathways in D-GalN/LPS-Induced Hepatotoxicity

References

- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autophagy and ER stress in LPS/GalN‑induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The contribution of endoplasmic reticulum stress to liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endoplasmic Reticulum Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Kupffer-cell-expressed transmembrane TNF-α is a major contributor to lipopolysaccharide and D-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]

- 26. "Oncotic necrosis and caspase-dependent apoptosis during galactosamine-" by Jaspreet S. Gujral, Anwar Farhood et al. [hsrc.himmelfarb.gwu.edu]

- 27. researchgate.net [researchgate.net]

- 28. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]

D(+)-Galactosamine Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Synthesis, and Biological Applications of a Key Hepatotoxic Agent

Abstract

D(+)-Galactosamine hydrochloride is a pivotal research tool, primarily utilized for inducing experimental liver injury in animal models, which closely mimics the pathophysiology of viral hepatitis in humans. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its established applications in biomedical research. The document further elucidates the molecular signaling pathways implicated in D(+)-Galactosamine-induced hepatotoxicity and provides standardized experimental protocols for inducing acute liver failure in murine models. This guide is intended for researchers, scientists, and professionals in the field of drug development and liver disease research.

Chemical and Physical Properties

This compound is an amino sugar derived from galactose. Its hydrochloride salt is a white to off-white crystalline solid. Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₅ · HCl | [1][2] |

| Molecular Weight | 215.63 g/mol | [1][2][3] |

| Melting Point | 182-185 °C (decomposes) | [4] |

| Optical Rotation ([α]D) | +96° (c=1, H₂O, 24 hrs) | [4] |

| Solubility | ||

| Water | 50 mg/mL | [5] |

| DMSO | 25 mg/mL (with warming) | [6] |

| Ethanol (B145695) | ~5 mg/mL | [7] |

| PBS (pH 7.2) | ~10 mg/mL | [7] |

| Appearance | White to off-white crystalline solid | [5][8] |

| CAS Number | 1772-03-8 | [1][2] |

Spectroscopic Data:

Comprehensive spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum | Key Peaks/Shifts | References |

| ¹H NMR (D₂O) | A mixture of anomers is typically observed. Key signals include peaks around 5.48 ppm and 4.89 ppm. | [9] |

| ¹³C NMR | Signals corresponding to the carbon backbone of the galactosamine molecule. | [6] |

| FT-IR | Characteristic peaks for O-H, N-H, and C-O functional groups. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from more common sugars like D-glucosamine or D-galactose. Below are outlined protocols based on established chemical transformations.

Synthesis from Tri-O-acetyl-D-galactal

This method involves the addition of nitrosyl chloride to the acetylated glycal.[10]

Experimental Protocol:

-

Addition of Nitrosyl Chloride: Tri-O-acetyl-D-galactal is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A solution of nitrosyl chloride in the same solvent is added dropwise. The reaction mixture is stirred for several hours at low temperature.

-

Formation of the Oximino Sugar: The resulting adduct is then treated with a base (e.g., pyridine) to form the acetylated 2-oximinohexose derivative.

-

Reduction of the Oxime: The oxime is reduced to the corresponding amine using a reducing agent such as a zinc-copper couple in glacial acetic acid.[10]

-

Hydrolysis and Purification: The resulting product is then subjected to acidic hydrolysis with hydrochloric acid to remove the acetyl protecting groups and to form the hydrochloride salt. The final product is purified by recrystallization, typically from a mixture of ethanol and ether.[10]

Conversion from D-Glucosamine Derivatives

This synthetic route involves the inversion of stereochemistry at the C-4 position of a D-glucosamine derivative.[7][11]

Experimental Protocol:

-

Protection of Functional Groups: Commercially available D-glucosamine hydrochloride is first N-acylated (e.g., with phthalic anhydride) and then fully acetylated to protect the hydroxyl groups.[11]

-

Selective Deprotection and Sulfonation: The acetyl group at the C-4 position is selectively removed, and the resulting free hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.

-

Nucleophilic Substitution (Inversion): The C-4 sulfonate is then displaced by a nucleophile, such as acetate, via an SN2 reaction. This step inverts the stereochemistry at C-4, converting the gluco-configuration to the galacto-configuration.

-

Deprotection and Hydrochloride Salt Formation: Finally, all protecting groups are removed under acidic conditions with hydrochloric acid to yield this compound. Purification is achieved through recrystallization.

Biological Activity and Mechanism of Action

D(+)-Galactosamine is a potent hepatotoxic agent widely used to induce liver injury in animal models that mimics human viral hepatitis.[6] Its toxicity stems from its ability to disrupt normal cellular metabolism in hepatocytes.

The primary mechanism of D(+)-Galactosamine-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP). Galactosamine is phosphorylated to galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. The accumulation of UDP-galactosamine traps uridine, leading to a severe deficiency of UTP. This UTP depletion inhibits RNA and protein synthesis, ultimately leading to cell death.[6]

Furthermore, D(+)-Galactosamine administration sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8][12] This sensitization leads to the activation of apoptotic signaling pathways.

Signaling Pathways in D(+)-Galactosamine-Induced Hepatotoxicity

The combination of D(+)-Galactosamine and lipopolysaccharide (LPS) is a common and potent method to induce fulminant hepatic failure. LPS activates immune cells, such as Kupffer cells, to release TNF-α. In D-galactosamine-sensitized hepatocytes, TNF-α binding to its receptor (TNFR1) triggers a signaling cascade that leads to apoptosis.[12][13]

References

- 1. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Galactose protects hepatocytes against TNF-α-induced apoptosis by promoting activation of the NF-κB signaling pathway in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. A new synthesis of D-galactosamine from D-glucosamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 1772-03-8 [chemicalbook.com]

- 9. This compound(1772-03-8) 1H NMR spectrum [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Applications of D-Galactosamine Hydrochloride (CAS 1772-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine hydrochloride (D-GalN), a derivative of the amino sugar galactose, is a potent and selective hepatotoxic agent. Its ability to induce liver injury that histologically and biochemically resembles human viral hepatitis has established it as an indispensable tool in experimental liver research. This technical guide provides an in-depth overview of the core applications of D-GalN, with a particular focus on its use in creating animal models of acute liver failure, often in conjunction with lipopolysaccharide (LPS). The guide details the underlying mechanisms of D-GalN-induced hepatotoxicity, including the depletion of essential uridine (B1682114) nucleotides and the subsequent inflammatory and apoptotic cascades. Comprehensive experimental protocols, quantitative toxicological and biochemical data, and detailed signaling pathway diagrams are presented to equip researchers with the necessary information for utilizing D-GalN in their studies. Furthermore, this guide touches upon the applications of D-GalN in the field of glycobiology.

Introduction to D-Galactosamine Hydrochloride

D-(+)-Galactosamine hydrochloride, with the CAS number 1772-03-8, is a white crystalline solid that is highly soluble in water.[1] Its primary and most significant application in biomedical research is the induction of experimental hepatotoxicity.[2] When administered to laboratory animals, D-GalN is selectively metabolized by hepatocytes, leading to a cascade of events that culminate in liver cell death and inflammation.[3] This unique property makes it a critical compound for investigating the pathophysiology of liver diseases, such as fulminant hepatic failure, and for evaluating the efficacy of potential hepatoprotective therapies.[2][4]

Mechanism of Action: Inducing Hepatotoxicity

The hepatotoxic effects of D-Galactosamine hydrochloride are primarily attributed to its ability to disrupt essential metabolic pathways within hepatocytes. The core mechanism involves the "uracil trap," which leads to the depletion of uridine triphosphate (UTP), a critical component for the synthesis of RNA, proteins, and complex carbohydrates.[3][5][6]

The metabolic trapping of uridine nucleotides occurs as follows:

-

D-GalN is phosphorylated to D-galactosamine-1-phosphate.

-

This intermediate then reacts with UTP to form UDP-galactosamine.

-

The accumulation of UDP-galactosamine and its derivatives effectively sequesters the available uridine pool, leading to a profound UTP deficiency.[7]

This depletion of UTP has several downstream consequences:

-

Inhibition of Macromolecular Synthesis: The lack of UTP severely hampers the synthesis of RNA and proteins, leading to cellular dysfunction.[3][6]

-

Induction of Apoptosis and Necrosis: The cellular stress caused by the inhibition of essential metabolic processes triggers programmed cell death (apoptosis) and necrosis in hepatocytes.[3][5] D-GalN administration has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.[5]

-

Sensitization to Inflammatory Mediators: D-GalN-treated hepatocytes become highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[8][9] This sensitization is a cornerstone of the widely used D-GalN/LPS co-administration model of acute liver failure.

Applications in Liver Disease Modeling

The most prominent application of D-Galactosamine hydrochloride is in the creation of animal models of liver injury. These models are instrumental in studying disease mechanisms and for the preclinical assessment of novel therapeutic agents.

D-Galactosamine Hydrochloride-Induced Hepatitis

Administration of D-GalN alone can induce a model of hepatitis that shares similarities with human viral hepatitis.[5] This model is characterized by hepatocellular necrosis, inflammation, and the elevation of serum liver enzymes.

The D-Galactosamine/Lipopolysaccharide (LPS) Model of Fulminant Hepatic Failure

A more robust and widely used model is the co-administration of D-GalN with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][10] In this model, D-GalN sensitizes the liver to the inflammatory effects of LPS, leading to a rapid and severe form of acute liver failure that closely mimics the clinical presentation of fulminant hepatic failure in humans.[11] The combination of D-GalN and LPS triggers a potent inflammatory response, characterized by the release of high levels of pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1β, IL-6).[5][12] This cytokine storm, coupled with the direct toxic effects of D-GalN, results in massive hepatocyte apoptosis and necrosis.[6]

Quantitative Data

Toxicological Data

| Compound | Species | Route of Administration | Toxicity Value | Reference |

| D-Galactosamine HCl | Mouse | Intraperitoneal | LD50: 2,660 mg/kg | [5][13] |

| D-Galactosamine HCl | Rat | Intraperitoneal | TDLO: 200 mg/kg | [5] |

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Biochemical Markers of Liver Injury

The administration of D-GalN, alone or with LPS, leads to significant elevations in serum biochemical markers indicative of liver damage.

| Model | Species | D-GalN Dose | LPS Dose | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |

| D-GalN | Rat | 1.1 g/kg (i.p.) | - | 48 hours | Significantly Increased | Significantly Increased | [8] |

| D-GalN/LPS | Mouse | 700 mg/kg (i.p.) | 10 µg/kg (i.p.) | 6-10 hours | Significantly Increased | Significantly Increased | [6] |

| D-GalN/LPS | Rat | 400 mg/kg (i.v.) | 32 µg/kg (i.v.) | 12 hours | 3000-4000 | - | [11] |

| D-GalN/LPS | Mouse | 800 mg/kg (i.p.) | 10 µg/kg (i.p.) | 12 hours | Peak Elevation | Peak Elevation | [14] |

ALT: Alanine Aminotransferase AST: Aspartate Aminotransferase

Inflammatory Cytokine Levels

The D-GalN/LPS model is characterized by a rapid and robust increase in pro-inflammatory cytokines.

| Model | Species | D-GalN Dose | LPS Dose | Time Point | Serum TNF-α | Serum IL-6 | Reference |

| D-GalN/LPS | Mouse | 600 mg/kg (i.p.) | 10 µg/kg (i.p.) | 1.5 hours | Peak Elevation | - | [8] |

| D-GalN/LPS | Rat | D-GalN/LPS | - | 2-12 hours | - | Increased | [15] |

Experimental Protocols

Induction of Acute Liver Failure in Mice (D-GalN/LPS Model)

This protocol describes a common method for inducing acute liver failure in mice using D-Galactosamine hydrochloride and LPS.

Materials:

-

D-Galactosamine hydrochloride (CAS 1772-03-8)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice (6-8 weeks old)

-

Sterile syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of D-GalN in sterile saline. A common concentration is 20 mg/mL.

-

Prepare a solution of LPS in sterile saline. A common concentration is 10 µg/mL.

-

Ensure all solutions are sterile and pyrogen-free.

-

-

Animal Dosing:

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

Acute liver injury typically develops within 6-12 hours.[6][12]

-

At the desired time point, euthanize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).

-

Harvest the liver for histopathological analysis and molecular studies.

-

Isolation of Primary Hepatocytes

This protocol provides a general overview of the two-step collagenase perfusion method for isolating primary hepatocytes from rodents.

Materials:

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with EGTA)

-

Digestion buffer (e.g., Williams' Medium E containing collagenase)

-

Culture medium (e.g., Williams' Medium E supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)

-

Surgical instruments

-

Peristaltic pump and tubing

-

Sterile filters (e.g., 100 µm cell strainer)

-

Centrifuge

Procedure:

-

Surgical Preparation: Anesthetize the animal and perform a laparotomy to expose the portal vein.

-

Perfusion:

-

Cannulate the portal vein and begin perfusing the liver with warm (37°C) perfusion buffer to flush out the blood.

-

Once the liver has blanched, switch to the warm digestion buffer containing collagenase and continue perfusion until the liver becomes soft and begins to disintegrate.

-

-

Hepatocyte Isolation:

-

Excise the liver and transfer it to a sterile petri dish containing culture medium.

-

Gently tease the liver apart to release the hepatocytes.

-

Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

-

-

Cell Purification and Plating:

-

Centrifuge the cell suspension at a low speed (e.g., 50 x g) for a few minutes to pellet the hepatocytes.

-

Wash the hepatocyte pellet several times with culture medium to remove non-parenchymal cells and debris.

-

Resuspend the final hepatocyte pellet in culture medium and determine cell viability (e.g., using trypan blue exclusion).

-

Plate the viable hepatocytes on collagen-coated culture dishes.

-

Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity

D-Galactosamine/LPS-Induced Apoptosis

The combination of D-GalN and LPS triggers a signaling cascade that culminates in hepatocyte apoptosis. A key mediator of this process is TNF-α.

Caption: D-GalN/LPS-induced apoptotic signaling pathway.

NF-κB Signaling in D-Galactosamine-Induced Liver Injury

The transcription factor NF-κB plays a complex role in liver injury. While it can promote inflammation, it also has pro-survival functions. D-GalN-induced transcriptional inhibition prevents the expression of NF-κB-dependent anti-apoptotic genes, thereby sensitizing hepatocytes to TNF-α-mediated apoptosis.

Caption: NF-κB signaling in the context of D-GalN treatment.

Applications in Glycobiology

Beyond its use as a hepatotoxin, D-Galactosamine hydrochloride serves as a valuable tool in the field of glycobiology. As an amino sugar, it is a fundamental building block for the synthesis of complex carbohydrates, including glycoproteins, glycolipids, and glycosaminoglycans.[2][16]

Researchers utilize D-GalN for:

-

Synthesis of Glycoconjugates: D-GalN and its derivatives are used in the chemical and enzymatic synthesis of custom glycoconjugates.[17] These synthetic molecules are crucial for studying the biological roles of specific glycan structures in processes such as cell recognition, signaling, and immune responses.[2]

-

Studying Glycosylation: D-GalN can be used to study the process of protein N-glycosylation in hepatocytes. By interfering with the normal glycosylation pathway, researchers can investigate the impact of altered glycan structures on protein function and secretion.

Conclusion

D-Galactosamine hydrochloride is a versatile and powerful tool for researchers in the fields of hepatology, toxicology, and drug development. Its ability to reliably induce liver injury in a manner that recapitulates key aspects of human liver disease makes it an invaluable reagent for creating preclinical models. The detailed quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists seeking to employ D-GalN in their research. Furthermore, its applications in glycobiology underscore its broader utility in biomedical science. As with any potent biological agent, a thorough understanding of its mechanisms of action and proper handling are essential for its effective and safe use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. NFkappaB and caspase-3 activity in apoptotic hepatocytes of galactosamine-sensitized mice treated with TNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molecularlab.it [molecularlab.it]

- 13. mouselivercells.com [mouselivercells.com]

- 14. Collection - Synthesis of dâGalactosamine and dâAllosamine Derivatives via a Microwave-Assisted Preparation of 1,6-Anhydroglucosamine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Synthesis of D-galactosamine derivatives and binding studies using isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Galactosamine in Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Galactosamine (B3058547) (D-GalN) is a pivotal amino sugar in the field of glycobiology, serving both as a fundamental component of glycoproteins and as a potent experimental tool for inducing liver injury. This guide provides a comprehensive technical overview of D-GalN's core functions, its metabolic pathways, and its applications in research, particularly in modeling liver failure. By elucidating the mechanisms of D-GalN-induced hepatotoxicity, we can gain deeper insights into the intricate processes of protein glycosylation, cellular stress responses, and inflammatory signaling cascades. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams of key signaling pathways to support researchers and drug development professionals in their work.

Introduction to D-Galactosamine

D-Galactosamine is a hexosamine derived from galactose, playing a role in the synthesis of glycoproteins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] Its primary significance in experimental biology, however, stems from its ability to induce acute liver failure in animal models. This hepatotoxic effect is highly specific to liver cells, making D-GalN an invaluable tool for studying liver pathophysiology and testing potential hepatoprotective therapies.[2][3]

The co-administration of D-Galactosamine with lipopolysaccharide (LPS) dramatically sensitizes animals to LPS-induced liver injury, creating a robust and reproducible model of fulminant hepatic failure that mimics many aspects of human liver disease.[4][5][6] This model is characterized by widespread hepatocyte apoptosis and necrosis, driven by a cascade of inflammatory and cell death signaling pathways.[4][5]

The Biochemical and Metabolic Landscape of D-Galactosamine

The hepatotoxicity of D-Galactosamine is rooted in its unique metabolic pathway within hepatocytes. Following uptake, D-GalN is phosphorylated by galactokinase to form D-galactosamine-1-phosphate. This product is then converted to UDP-galactosamine by UDP-galactose uridyltransferase.[1] This process leads to a critical depletion of intracellular uridine (B1682114) triphosphate (UTP) pools.[1][7][8]

The depletion of UTP has profound consequences for hepatocyte function:

-

Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and proteins. Its depletion leads to a shutdown of transcription and translation, impairing the production of vital cellular components.[2][9][10]

-

Impaired Glycosylation: UTP is a precursor for UDP-sugars, which are the donor substrates for glycosyltransferases. A lack of UTP disrupts the synthesis of UDP-glucose and other UDP-sugars, leading to impaired N- and O-glycosylation of proteins.[1][11] This results in the production of misfolded and non-functional glycoproteins.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of under-glycosylated and misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a key cellular stress pathway.[12][13]

Metabolic Pathway of D-Galactosamine

References

- 1. Galactosamine - Wikipedia [en.wikipedia.org]

- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Hepatocyte specific long lasting inhibition of protein N-glycosylation by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. INVOLVEMENT OF ENDOPLASMIC RETICULUM STRESS IN A NOVEL CLASSIC GALACTOSEMIA MODEL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Initial Studies on D-Galactosamine-Induced Liver Injury

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Galactosamine (D-GalN) is a highly specific hepatotoxin extensively utilized in preclinical research to model liver injury that mirrors the histopathological features of human viral hepatitis.[1] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes, leading to the inhibition of RNA and protein synthesis.[1][2][3] This sensitization makes hepatocytes highly susceptible to further insults, particularly from endotoxins like lipopolysaccharide (LPS). The co-administration of D-GalN and LPS creates a robust, accelerated model of fulminant hepatic failure, characterized by widespread apoptosis, necrosis, and a profound inflammatory response.[4][5] This guide provides a comprehensive overview of the core mechanisms, experimental protocols, key biochemical markers, and signaling pathways elucidated in initial and foundational studies of D-GalN-induced hepatotoxicity.

Core Mechanisms of D-Galactosamine Hepatotoxicity

The hepatotoxic effects of D-GalN can be understood through two primary mechanisms: its direct metabolic interference within hepatocytes and its role in sensitizing the liver to inflammatory mediators.

Uridine Triphosphate (UTP) Depletion

Upon entering hepatocytes, D-GalN is metabolized, trapping uridine in the form of UDP-galactosamine. This process effectively sequesters the cellular pool of UTP, a critical precursor for the synthesis of RNA and glycoproteins.[2][3] The consequences of UTP depletion are twofold:

-

Inhibition of Macromolecule Synthesis: The lack of UTP halts RNA transcription and, consequently, protein synthesis.[1][6] This transcriptional inhibition prevents the production of essential protective proteins, rendering the cell vulnerable.

-

Cellular Injury: Prolonged inhibition of these vital cellular processes leads directly to hepatocyte damage, manifesting as both apoptosis and necrosis.[2][7]

Sensitization to Inflammatory Mediators (LPS/TNF-α)

While high doses of D-GalN can cause liver injury on their own, its most common application in research is in combination with a low, otherwise non-toxic dose of LPS.[3] D-GalN sensitizes hepatocytes to the cytotoxic effects of Tumor Necrosis Factor-alpha (TNF-α), a primary cytokine released in response to LPS.[2][8]

The sequence of events is as follows:

-

Kupffer Cell Activation: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[5]

-

TNF-α Release: This binding activates the Kupffer cells, triggering the release of pro-inflammatory cytokines, most notably TNF-α.[5][9]

-

Hepatocyte Apoptosis: The D-GalN-induced inhibition of protein synthesis prevents hepatocytes from mounting a protective response against TNF-α. TNF-α then binds to its receptor (TNF-R1) on the sensitized hepatocytes, activating a caspase cascade that leads to programmed cell death (apoptosis).[3][5][10]

This combined D-GalN/LPS model is highly effective for studying fulminant hepatic failure due to its rapid onset and robust inflammatory and apoptotic response.[4]

Experimental Protocols and Methodologies

The following protocols are representative of foundational studies for inducing liver injury in animal models.

D-Galactosamine-Induced Injury Model (Rat)

This model relies solely on a high dose of D-GalN to induce hepatotoxicity.

-

Reagents: D-Galactosamine hydrochloride dissolved in 0.9% saline.

-

Induction Protocol: A single intraperitoneal (i.p.) injection of D-GalN is administered at a dose ranging from 800 mg/kg to 1.1 g/kg body weight.[2][11] A control group receives an equivalent volume of saline.[2]

-

Time Course: Significant liver injury, characterized by elevated serum enzymes, typically develops within 48 hours.[2]

-

Sample Collection: Blood and liver tissues are collected at predetermined time points (e.g., 24, 48 hours) post-injection for biochemical and histological analysis.[2][12]

D-Galactosamine / LPS Co-administration Model (Mouse)

This is the most widely used model for acute and fulminant liver failure.

-

Animal Model: Male C57BL/6J mice are commonly used.[4]

-

Reagents: D-Galactosamine and Lipopolysaccharide (from E. coli).

-

Induction Protocol: A single intraperitoneal (i.p.) injection of D-GalN (e.g., 800 mg/kg) is co-administered with a low dose of LPS (e.g., 100 µg/kg).[13] Control groups receive saline.

-

Time Course: Severe, acute liver injury develops rapidly, often within 6 to 8 hours.[4][13]

-

Sample Collection: Due to the rapid onset, samples are typically collected between 6 and 8 hours post-injection.[13]

Key Experimental Analyses

-

Biochemical Analysis: Serum is analyzed for markers of liver damage, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[4][14] Markers of oxidative stress such as superoxide (B77818) dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) are measured in liver homogenates.[11]

-

Histopathological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis, inflammatory cell infiltration, and steatosis.[15][16]

-

Molecular Analysis: Gene and protein expression of key inflammatory cytokines (TNF-α, IL-6, IL-1β) and apoptosis-related factors (Caspase-3, Fas/FasL) are quantified using techniques like qPCR, Western blot, or immunohistochemistry.[3][4][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies on D-GalN-induced liver injury.

Table 1: Serum Biochemical Markers in D-GalN-Treated Rats (48h post-injection)

| Parameter | Control Group (Mean ± SD) | D-GalN Group (1.1 g/kg) (Mean ± SD) | P-value | Reference |

|---|---|---|---|---|

| Alanine Aminotransferase (ALT) U/L | 39.08 ± 5.61 | 2150.0 ± 1163.0 | <0.001 | [2] |

| Aspartate Aminotransferase (AST) U/L | 114.25 ± 17.58 | 5116.0 ± 2901.0 | <0.0001 | [2] |

| Total Bilirubin (mg/dl) | 0.22 ± 0.05 | 2.14 ± 1.51 | <0.004 | [2] |

| Ammonia (µg/dl) | 127.58 ± 27.68 | 275.66 ± 96.65 | <0.005 | [2] |

| Albumin (g/dl) | 3.32 ± 0.17 | 2.58 ± 0.32 | <0.001 |[2] |

Table 2: Hepatic Oxidative Stress Markers in D-GalN-Treated Rats

| Parameter | Control Group | D-GalN Group (800 mg/kg) | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) Activity | Baseline | Significantly Reduced | [11] |

| Catalase (CAT) Activity | Baseline | Significantly Reduced | [11] |

| Malondialdehyde (MDA) Level | Baseline | Significantly Elevated |[11] |

Table 3: Serum Liver Injury Markers in Chicks with D-GalN and LPS (6h post-injection)

| Parameter | Control Group | D-GalN (40 mg) + LPS (0.1 mg) | Reference |

|---|---|---|---|

| Aspartate Aminotransferase (AST) U/L | ~150 | ~400 | [17][18] |

| Alanine Aminotransferase (ALT) U/L | ~5 | ~15 | [17][18] |

| Lactate Dehydrogenase (LDH) U/L | ~1000 | ~3000 | [17][18] |

(Values are approximate, based on graphical data from the source)

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental processes involved in D-GalN studies.

Diagrams

Caption: Standard experimental workflow for D-GalN-induced liver injury studies.

Caption: Core mechanism of hepatotoxicity induced by D-Galactosamine alone.

Caption: Synergistic pathway of liver injury by D-Galactosamine and LPS.

Caption: Key inflammatory signaling pathways activated in D-GalN/LPS injury.

References

- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 5. researchgate.net [researchgate.net]

- 6. Prevention of galactosamine-induced liver cell necrosis by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]

- 12. imrpress.com [imrpress.com]

- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inflammatory Response Induced by D-Galactosamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galactosamine (D-GalN) is a hepatotoxic amino sugar extensively utilized in experimental models to induce liver injury that closely mimics the histopathological and functional characteristics of human viral hepatitis.[1][2] By depleting the intracellular pool of uracil (B121893) nucleotides in hepatocytes, D-GalN inhibits the synthesis of RNA and proteins, leading to cellular stress and damage.[3] While D-GalN alone can cause liver injury, it is most frequently co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4] This combination potently sensitizes the liver to the effects of LPS, triggering a robust and acute inflammatory response that culminates in fulminant hepatic failure.[3][5] This D-GalN/LPS model is invaluable for studying the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective drug candidates.[5] This guide provides a detailed examination of the core mechanisms, signaling pathways, and experimental protocols associated with the D-GalN-induced inflammatory response.

Core Mechanisms of D-Galactosamine-Induced Inflammation

The inflammatory response to D-GalN, particularly when combined with LPS, is a multi-faceted process involving the activation of resident liver macrophages (Kupffer cells), the production of a cascade of pro-inflammatory cytokines, and the subsequent induction of hepatocyte apoptosis and necrosis.[3]

-

Sensitization by D-Galactosamine: D-GalN's primary role is to inhibit hepatocyte RNA synthesis, which makes the cells highly susceptible to the cytotoxic effects of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[3][6]

-

LPS-Mediated Activation: LPS acts as the primary inflammatory trigger. It is recognized by Toll-like receptor 4 (TLR4) on the surface of Kupffer cells.[6][7] This recognition initiates a powerful intracellular signaling cascade.

-

Kupffer Cell Activation and Cytokine Storm: Upon TLR4 activation, Kupffer cells release a torrent of pro-inflammatory cytokines, principally TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][8] TNF-α is considered a critical mediator responsible for the subsequent hepatocyte apoptosis and lethality in this model.[9][10]

-

Hepatocyte Apoptosis and Necrosis: The released TNF-α binds to its receptor (TNFR) on the surface of D-GalN-sensitized hepatocytes. This engagement activates downstream apoptotic pathways, primarily involving the activation of caspase-3, a key executioner caspase.[3][11][12] The resulting widespread hepatocyte death leads to massive liver necrosis, inflammation, and ultimately, acute liver failure.[3][13]

Key Signaling Pathways

The inflammatory cascade triggered by D-GalN/LPS involves several interconnected signaling pathways. The activation of TLR4 is the central initiating event, which diverges into pathways that control inflammation (NF-κB, MAPKs) and programmed cell death.

TLR4, NF-κB, and MAPK Signaling

LPS binding to TLR4 on Kupffer cells recruits the adaptor protein MyD88, initiating a signaling cascade that activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][14] NF-κB is a crucial transcription factor for pro-inflammatory cytokines, including TNF-α.[14] Simultaneously, the activation of MAPKs—specifically JNK, ERK, and p38—further amplifies the inflammatory response.[15] Phosphorylated JNK and ERK activation can be observed as early as 3 hours after D-GalN administration, followed by p38 activation.[15]

References

- 1. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]

- 2. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 6. Expression of Toll-like receptor 4 in various organs in rats with D-galactosamine-induced acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LINKING OXIDATIVE STRESS TO INFLAMMATION: TOLL-LIKE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin-35 Attenuates D-Galactosamine/Lipopolysaccharide-Induced Liver Injury via Enhancing Interleukin-10 Production in Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. pure.aah.org [pure.aah.org]

- 14. oncotarget.com [oncotarget.com]

- 15. Activation of mitogen activated protein kinase (MAPK) during D-galactosamine intoxication in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Galactosamine Hydrochloride: An In-Depth Technical Guide for Liver Research Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Galactosamine hydrochloride (D-GalN) as a tool for inducing experimental liver injury, a cornerstone model for studying acute liver failure and developing novel hepatoprotective therapies.

Introduction to D-Galactosamine Hydrochloride (D-GalN)

D-Galactosamine hydrochloride is a synthetic amino sugar derived from galactose.[1][2] In liver research, it is a widely used hepatotoxic agent to induce liver injury in animal models that closely mimics the pathophysiology of human viral hepatitis and acute liver failure.[3][4][5][6] D-GalN is often used in combination with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to create a robust and reproducible model of fulminant hepatic failure.[3][4][7]

The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides within hepatocytes.[2][3] This leads to the inhibition of RNA and protein synthesis, ultimately disrupting cellular metabolism and integrity.[2][8] This metabolic stress sensitizes the hepatocytes to the inflammatory effects of LPS, which triggers a potent immune response.

The D-GalN/LPS Model of Acute Liver Injury

The co-administration of D-GalN and LPS provides a synergistic effect, leading to massive hepatocyte apoptosis and necrosis, characteristic of acute liver failure.[8] This model is highly valued for its ability to replicate key features of clinical acute liver failure, including a rapid onset, severe inflammation, and significant elevation of liver enzymes.[4][9]

Mechanism of Action

The induction of liver injury by D-GalN/LPS follows a multi-step process:

-

Hepatocyte Sensitization: D-GalN administration leads to a rapid depletion of UTP pools in hepatocytes, impairing their ability to synthesize essential macromolecules and rendering them vulnerable to subsequent insults.[2][3]

-

Immune System Activation: LPS, recognized by Toll-like receptor 4 (TLR4) on immune cells, primarily Kupffer cells (the resident macrophages in the liver), triggers a potent inflammatory cascade.

-

Cytokine Storm: Activated Kupffer cells release a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[10]

-

Signaling Pathway Activation: TNF-α binds to its receptor on the sensitized hepatocytes, activating downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]

-

Apoptosis and Necrosis: The activation of these pathways culminates in the execution of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) of hepatocytes, leading to massive liver damage.[3][8]

Data Presentation: Experimental Parameters

The following tables summarize typical quantitative data from studies utilizing the D-GalN/LPS-induced liver injury model. It is crucial to note that optimal conditions may vary depending on the animal strain, age, and specific research objectives, and preliminary experiments are recommended to establish these parameters.[3]

Table 1: Typical Dosages of D-GalN and LPS for Inducing Acute Liver Injury

| Animal Model | D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Administration Route | Reference |

| Mice | 700 | 10 | Intraperitoneal | [8] |

| Mice | 800 | 500 | Intraperitoneal | [9] |

| Rats | 800 | 8 | Intraperitoneal | [13] |

| Rats | 1100 | - | Intraperitoneal | [14] |

Table 2: Key Biochemical Markers of D-GalN/LPS-Induced Liver Injury

| Marker | Description | Typical Change | Reference |

| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; released into the bloodstream upon liver cell damage. | Significant Increase | [9][13][15] |

| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels indicate tissue damage. | Significant Increase | [9][13][15] |

| Total Bilirubin (TBIL) | A yellow compound produced during the normal breakdown of red blood cells; elevated levels can indicate liver dysfunction. | Increase | [13][14] |

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine that plays a central role in the inflammatory cascade. | Significant Increase | [13] |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in the acute phase response. | Significant Increase | [13] |

Experimental Protocols

This section provides a generalized methodology for inducing acute liver injury in mice using D-GalN and LPS.

Materials

-

D-Galactosamine hydrochloride (powder)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free 0.9% saline

-

Experimental animals (e.g., C57BL/6 mice, 6-8 weeks old)

-

Sterile syringes and needles

Preparation of Reagents

-

D-GalN Solution: Dissolve D-Galactosamine hydrochloride in sterile saline to the desired concentration (e.g., 100 mg/mL). Ensure complete dissolution.

-

LPS Solution: Dissolve LPS in sterile saline to the desired concentration (e.g., 10 µg/mL). Vortex thoroughly to ensure a homogenous suspension.

Experimental Procedure

-

Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

-

Fasting: Fast the animals for 12-16 hours before the induction of liver injury, with free access to water.

-

Administration of D-GalN and LPS:

-

Administer the prepared D-GalN solution via intraperitoneal (i.p.) injection.

-

Administer the prepared LPS solution via i.p. injection. The injections can be given concurrently or with a short interval (e.g., 30 minutes).

-

-

Monitoring: Monitor the animals for signs of distress. The onset of liver injury is typically rapid, with significant changes observed within 6-8 hours.[4][8]

-

Sample Collection: At the designated time point (e.g., 6, 8, or 24 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis.

-

Blood: Collect blood via cardiac puncture for serum separation and subsequent biochemical analysis (ALT, AST, cytokines).

-

Liver Tissue: Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood. A portion of the liver can be fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

-

Assessment of Liver Injury

-

Biochemical Analysis: Measure serum levels of ALT, AST, and other relevant markers using commercially available kits.

-

Histopathological Examination: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine the sections for evidence of necrosis, apoptosis, inflammation, and structural changes.[9][15][16]

-

Molecular Analysis: Analyze gene and protein expression of key inflammatory and apoptotic markers in liver tissue lysates using techniques such as qPCR, Western blotting, and ELISA.

Mandatory Visualizations

Signaling Pathway of D-GalN/LPS-Induced Liver Injury

Caption: Signaling cascade in D-GalN/LPS-induced hepatotoxicity.

Experimental Workflow for D-GalN/LPS Liver Injury Model

Caption: Workflow for the D-GalN/LPS liver injury model.

Conclusion

The D-Galactosamine hydrochloride, particularly in combination with LPS, provides a powerful and clinically relevant model for studying the mechanisms of acute liver failure and for the preclinical evaluation of potential therapeutic interventions. A thorough understanding of the experimental variables and underlying signaling pathways is crucial for researchers entering this field. This guide serves as a foundational resource to facilitate the successful implementation of this important experimental model.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Galactosamine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 5. researchgate.net [researchgate.net]

- 6. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]

- 12. Lipopolysaccharide/D-galactosamine-induced acute liver injury could be attenuated by dopamine receptor agonist rotigotine via regulating NF-κB signaling pathway. | Semantic Scholar [semanticscholar.org]

- 13. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Induction of Hepatitis in Mice with D-Galactosamine/LPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-administration of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) in mice is a widely utilized and reproducible model for inducing acute liver injury that mimics the pathophysiology of fulminant hepatitis in humans.[1][2][3][4] D-GalN, a specific hepatotoxic agent, inhibits RNA and protein synthesis in hepatocytes, thereby sensitizing the liver to the inflammatory effects of LPS.[1] LPS, a component of the outer membrane of Gram-negative bacteria, activates an inflammatory cascade, leading to hepatocyte apoptosis and necrosis.[4][5] This model is invaluable for studying the mechanisms of acute liver failure and for the preclinical evaluation of potential therapeutic agents.[3]

Mechanism of Action

The synergistic toxicity of D-GalN and LPS involves a multi-step process. D-GalN depletes uridine (B1682114) triphosphate (UTP) pools within hepatocytes, leading to a shutdown of essential macromolecular synthesis.[1][6] This renders the hepatocytes highly vulnerable to cytotoxic insults. Subsequently, LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[5][7] This interaction triggers a signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB.[5][8] Activated NF-κB orchestrates the transcription of various pro-inflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) being a key mediator of the ensuing liver damage.[5][9] TNF-α, along with other cytokines like IL-1β and IL-6, induces hepatocyte apoptosis and necrosis through caspase activation and engagement of death receptor pathways such as the Fas/FasL system.[1][5] The NLRP3 inflammasome is also implicated in the inflammatory response.[10][11]

Experimental Protocols

Materials and Reagents

-

D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)

-

Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich, Cat. No. L2630 or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice (6-8 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Equipment for blood collection (e.g., micro-hematocrit tubes, retro-orbital sinus puncture equipment)

-

Centrifuge for serum separation

-

Biochemical analyzer for ALT and AST measurement

-

Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), and eosin)

Animal Husbandry

Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. Acclimatize the animals for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee guidelines.

Induction of Acute Liver Injury

-

Preparation of Reagents:

-

Dissolve D-GalN in sterile 0.9% saline to a final concentration of 70 mg/mL.

-

Dissolve LPS in sterile 0.9% saline to a final concentration of 1 µg/mL.

-

Prepare fresh solutions on the day of the experiment.

-

-

Administration:

-

Monitoring and Sample Collection:

-

Monitor the mice for clinical signs of morbidity (e.g., lethargy, ruffled fur).

-

Hepatocyte apoptosis is typically observed 6-10 hours post-injection.[1]

-

Euthanize mice at predetermined time points (e.g., 6, 8, 12, or 24 hours) for sample collection.

-

Collect blood via cardiac puncture or retro-orbital sinus puncture for serum biochemistry.

-

Harvest the liver for histopathological analysis and other molecular assays.

-

Assessment of Liver Injury

-

Serum Biochemistry:

-

Allow blood to clot at room temperature and centrifuge to separate the serum.

-

Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular damage.[12]

-

-

Histopathology:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E).

-

Examine the slides for evidence of necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[12][13]

-

Data Presentation

Table 1: Recommended Dosages and Administration Route

| Reagent | Dosage Range | Typical Dosage | Administration Route |

| D-Galactosamine | 300 - 800 mg/kg | 700 mg/kg | Intraperitoneal (i.p.) |

| Lipopolysaccharide | 10 - 500 µg/kg | 10 µg/kg | Intraperitoneal (i.p.) |

Table 2: Time Course of Key Pathological Events

| Time Post-Injection | Event |

| 1 - 4 hours | Peak serum levels of pro-inflammatory cytokines (TNF-α, IL-6).[14] |

| 6 - 10 hours | Onset of hepatocyte apoptosis and necrosis.[1] |

| 6 - 24 hours | Peak serum ALT and AST levels.[15] |

| 8 - 10 hours | Significant mortality in severe models.[14] |

Table 3: Expected Changes in Biomarkers of Liver Injury

| Biomarker | Expected Change in D-GalN/LPS Group |

| Serum ALT | Significantly increased |

| Serum AST | Significantly increased |

| Serum TNF-α | Significantly increased |

| Serum IL-6 | Significantly increased |

| Hepatic Caspase-3 Expression | Increased |

| Hepatic Fas/FasL Expression | Increased |

Visualizations

Caption: Experimental workflow for inducing and assessing D-GalN/LPS hepatitis in mice.

Caption: Signaling pathways in D-GalN/LPS-induced hepatocyte injury.

References

- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 4. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]